Meta-Methyl Substitution Confers Distinct Lipophilicity Compared to Ortho and Para Isomers
The computed logP for 1-(3-methylbenzoyl)-1,4-diazepane is 1.6972, as reported by Ambinter [1]. Its para-methyl isomer, 1-(4-methylbenzoyl)-1,4-diazepane, has a computed XLogP3-AA of 1.4, as listed in PubChem [2]. The ortho-methyl isomer is expected to have a lower logP due to increased steric hindrance and reduced solvent accessibility, consistent with general SAR trends for methyl-substituted benzamides. The meta isomer thus occupies a distinct lipophilicity space that can affect membrane permeability, protein binding, and assay behaviour in cellular versus biochemical contexts.
| Evidence Dimension | Computed octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 1.6972 (Ambinter computed) |
| Comparator Or Baseline | 1-(4-Methylbenzoyl)-1,4-diazepane: XLogP3-AA = 1.4 (PubChem); 1-(2-Methylbenzoyl)-1,4-diazepane: expected < 1.4 |
| Quantified Difference | ΔlogP (meta vs. para) = +0.3 log units; meta vs. ortho expected > +0.3 |
| Conditions | In silico computed values; different algorithms may yield slightly different absolute values |
Why This Matters
A difference of 0.3 logP units can correspond to a ~2-fold change in partition coefficient, which is significant in medicinal chemistry for optimizing ADME properties and assay compatibility.
- [1] Ambinter. AMB1116778: 1-(3-Methylbenzoyl)-1,4-diazepane. https://www.ambinter.com View Source
- [2] PubChem. 1,4-Diazepan-1-yl(4-methylphenyl)methanone (CID 16777216). https://pubchem.ncbi.nlm.nih.gov/compound/16777216 View Source
